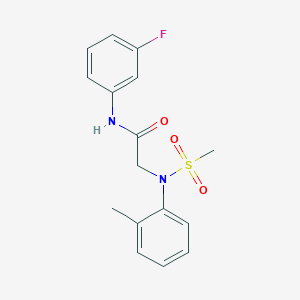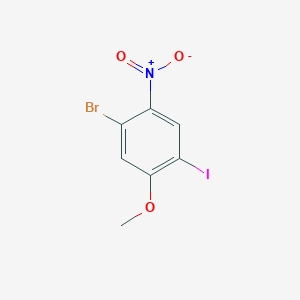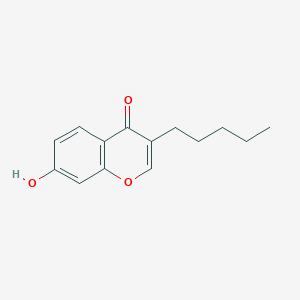
2-(4-Bromophenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a bromophenyl group, an oxoethyl group, and a phenylpyrrolidine carboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 1-phenylpyrrolidine-3-carboxylic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, leading to modulation of biological activities. The oxoethyl and phenylpyrrolidine moieties contribute to the compound’s overall stability and reactivity, influencing its effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-Oxo-1-phenylpyrrolidine-3-carboxylate
- Methyl 1-(4-Bromophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Methyl 1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxylate
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is unique due to the presence of both the bromophenyl and oxoethyl groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various research fields.
Propriétés
Formule moléculaire |
C19H16BrNO4 |
|---|---|
Poids moléculaire |
402.2 g/mol |
Nom IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 5-oxo-1-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H16BrNO4/c20-15-8-6-13(7-9-15)17(22)12-25-19(24)14-10-18(23)21(11-14)16-4-2-1-3-5-16/h1-9,14H,10-12H2 |
Clé InChI |
GQTNTJJOPOKUQC-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-dimethyl-11-(3-nitrophenyl)-7-(phenylcarbonyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12457894.png)
![4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12457900.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,4-dimethylphenyl)alaninamide](/img/structure/B12457909.png)

![2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B12457927.png)
![4-{[(4-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B12457932.png)
![3-Methyl-N-[4-({[4-({[4-(3-methylbenzamido)phenyl]formohydrazido}carbonyl)phenyl]formohydrazido}carbonyl)phenyl]benzamide](/img/structure/B12457944.png)

![4-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]aminobenzoic acid](/img/structure/B12457954.png)
![2-Cyano-3-[3-ethoxy-4-hydroxy-5-(2-propen-1-yl)phenyl]-N-(3-nitrophenyl)-2-propenamide](/img/structure/B12457956.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)glycinamide](/img/structure/B12457957.png)

![N-[2-(4-bromophenyl)-2-oxoethyl]-3,4-dichloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide](/img/structure/B12457963.png)
